molecular formula C15H18N2O3S B12928863 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- CAS No. 284681-75-0

4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)-

Cat. No.: B12928863
CAS No.: 284681-75-0
M. Wt: 306.4 g/mol
InChI Key: JKIVBKNDIQQTKV-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- is a complex organic compound that belongs to the pyrimidinone family This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with a methoxyphenylthio group and a methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the methoxyphenylthio and methylpropoxy groups. Common reagents used in these reactions include thionyl chloride, methoxyphenylthiol, and methylpropyl bromide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the pyrimidinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed under inert atmosphere conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with DNA/RNA. These interactions can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)-
  • 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-ethylpropoxy)-
  • 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylbutoxy)-

Uniqueness

The uniqueness of 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- lies in its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

284681-75-0

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

4-butan-2-yloxy-2-(3-methoxyphenyl)sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H18N2O3S/c1-4-10(2)20-14-9-13(18)16-15(17-14)21-12-7-5-6-11(8-12)19-3/h5-10H,4H2,1-3H3,(H,16,17,18)

InChI Key

JKIVBKNDIQQTKV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=CC(=C2)OC

Origin of Product

United States

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